molecular formula C19H20N2S B11176991 4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

Cat. No.: B11176991
M. Wt: 308.4 g/mol
InChI Key: CYBZUAJVZYNXQW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4,6,8-trimethylquinazoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

4,6,8-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline can be compared with other quinazoline derivatives such as:

Properties

Molecular Formula

C19H20N2S

Molecular Weight

308.4 g/mol

IUPAC Name

4,6,8-trimethyl-2-[(4-methylphenyl)methylsulfanyl]quinazoline

InChI

InChI=1S/C19H20N2S/c1-12-5-7-16(8-6-12)11-22-19-20-15(4)17-10-13(2)9-14(3)18(17)21-19/h5-10H,11H2,1-4H3

InChI Key

CYBZUAJVZYNXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3C(=N2)C)C)C

Origin of Product

United States

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